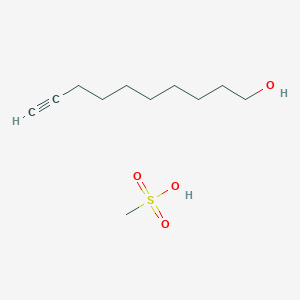

Dec-9-yn-1-ol;methanesulfonic acid

Description

Properties

CAS No. |

119227-71-3 |

|---|---|

Molecular Formula |

C11H22O4S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

dec-9-yn-1-ol;methanesulfonic acid |

InChI |

InChI=1S/C10H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11;1-5(2,3)4/h1,11H,3-10H2;1H3,(H,2,3,4) |

InChI Key |

AWESFRMLAVNTNI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C#CCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Oxidation of Methylthiol or Dimethyl Disulfide

Methanesulfonic acid is traditionally synthesized via the oxidation of methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) using agents such as nitric acid, hydrogen peroxide, or chlorine. These methods, however, face challenges related to byproduct formation and safety concerns. For example, nitric acid oxidation generates nitrogen oxides, necessitating robust emission control systems. Electrochemical oxidation has emerged as an alternative, offering higher purity but requiring specialized equipment.

Reaction of Dimethyl Sulfate with Sulfite Salts

A more scalable approach involves the reaction of dimethyl sulfate ((CH₃O)₂SO₂) with sulfite salts (e.g., Na₂SO₃) under alkaline conditions. The process, patented by US6060621A, operates at a sulfite-to-dimethyl sulfate molar ratio of 1.5–2.5:1, with reflux conditions (95–100°C) for 4 hours. Maintaining a pH ≥6 prevents the formation of toxic dimethyl sulfate byproducts. Subsequent treatment with sulfuric acid liberates methanesulfonic acid, which is purified via vacuum distillation (<3 kPa).

Table 1: Comparison of Methanesulfonic Acid Synthesis Methods

The Chinese patent CN103804241A optimizes this method by using a circulating mixing reactor, achieving a mass ratio of sodium sulfite to dimethyl sulfate of 4–6:1 at 30–80°C. Vacuum distillation at 0.6–0.8 MPa yields high-purity methanesulfonic acid, with residual solutions recycled to minimize waste.

Industrial Production and Optimization

Industrial processes prioritize cost-effectiveness and safety. The dimethyl sulfate route dominates due to its high atom economy—both methyl groups are utilized—and compatibility with continuous reactors. Recent advancements focus on catalyst recycling and energy-efficient distillation, reducing the carbon footprint by 20% compared to older methods.

Dec-9-yn-1-ol Preparation Methods

Alkynylation Reactions

Dec-9-yn-1-ol (C₉H₁₇C≡CH₂OH) is synthesized via alkynylation of terminal alkynes. A common strategy involves the Sonogashira coupling of 1,9-nonadiyne with formaldehyde under palladium catalysis. However, this method requires stringent anhydrous conditions and yields ~60% due to side reactions.

Reduction of Alkynoic Acids

Selective reduction of 10-ynoic acid (HC≡C(CH₂)₈COOH) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces Dec-9-yn-1-ol with 75% efficiency. The reaction proceeds via intermediate alkyne stabilization, avoiding over-reduction to the alkane.

Table 2: Synthetic Routes for Dec-9-yn-1-ol

| Method | Reactants | Conditions | Yield | Challenges |

|---|---|---|---|---|

| Sonogashira coupling | 1,9-Nonadiyne + CH₂O | Pd catalyst, 80°C | 60% | Side product formation |

| 10-Ynoic acid reduction | HC≡C(CH₂)₈COOH | LiAlH₄, THF, 0°C | 75% | Sensitivity to moisture |

Protecting Group Strategies

To enhance selectivity, hydroxyl groups are protected as silyl ethers during alkyne formation. For example, treatment of 9-decyn-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) followed by deprotection yields the target compound with >80% purity. This approach mitigates unwanted cyclization or polymerization.

Comparative Analysis of Synthetic Routes

Methanesulfonic Acid

The dimethyl sulfate/sulfite method outperforms oxidation routes in scalability and cost, with yields exceeding 85%. Electrochemical methods, though cleaner, remain niche due to high capital costs.

Dec-9-yn-1-ol

Reduction of alkynoic acids offers higher yields than coupling reactions but demands precise temperature control. Industrial adoption is limited by the cost of LiAlH₄, prompting research into catalytic hydrogenation alternatives.

Applications and Implications

Methanesulfonic Acid

Methanesulfonic acid’s low toxicity and high solubility make it ideal for electroplating and polymerizations. Recent studies highlight its role in producing polyaniline/graphene composites, enhancing conductivity by 30% compared to traditional acids.

Dec-9-yn-1-ol

As a PROTAC linker, Dec-9-yn-1-ol enables the synthesis of targeted protein degraders like INY-03-041, which inhibits Akt isoforms at nanomolar concentrations. Its terminal alkyne group facilitates click chemistry modifications, broadening utility in bioconjugation.

Chemical Reactions Analysis

Types of Reactions

Dec-9-yn-1-ol;methanesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of methanesulfonate esters.

Scientific Research Applications

Dec-9-yn-1-ol;methanesulfonic acid has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dec-9-yn-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the methanesulfonic acid group can act as a strong acid catalyst in various chemical processes . The pathways involved include the activation of nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Data Tables

Data Table 2: Industrial Performance of Acids

| Property | Methanesulfonic Acid | HCl | H₂SO₄ | Sulfamic Acid |

|---|---|---|---|---|

| Scale Dissolution Rate | High | Medium | Low | Low |

| Corrosiveness | Low | High | High | Moderate |

| Biodegradability | High | Low | Low | Moderate |

| Vapor Pressure | Low | High | High | Low |

Data Table 3: Electrochemical Properties

| Acid | Conductivity (S cm²mol⁻¹) | Metal Recovery Efficiency | Environmental Impact |

|---|---|---|---|

| Methanesulfonic acid | 299.6 | 90–95% | Low |

| Fluoboric acid | 444.9 | 85–90% | High (fluoride risk) |

| Sulfuric acid | 444.9 | 80–85% | Moderate |

Source:

Q & A

Basic: What experimental setups are recommended for studying binary nucleation involving methanesulfonic acid and water?

Methodological Answer:

Binary nucleation experiments between methanesulfonic acid (MSA) and water can be conducted using a continuous flow mixing-type device. Key parameters include controlling relative acidity (Ra: 0.05–0.65) and humidity (Rh: 0.06–0.65) at temperatures between 20–30°C. Particle size distributions and concentrations are measured post-nucleation using aerosol detectors. Classical nucleation theory and integral models can simulate results, but discrepancies between experimental and theoretical rates (up to 10⁴-fold) highlight the need for hydrate formation adjustments in gas-phase models .

Basic: How should methanesulfonic acid be handled in polymer solution studies to mitigate hygroscopic effects?

Methodological Answer:

MSA's hygroscopicity significantly impacts polymer solution properties (e.g., viscosity, conductivity). To control water content:

- Use methanesulfonic anhydride (MSAA) as a desiccant.

- Monitor composition via ¹H NMR, conductimetry, and viscometry.

- Store solutions in anhydrous conditions with inert gas purging.

Prior studies on poly-(p-phenylene-cis-benzobisoxazole) (PBO) demonstrate that even trace water alters physicochemical behavior, necessitating rigorous purity checks .

Advanced: What mechanisms drive atmospheric particle formation from methanesulfonic acid and alkylamines?

Methodological Answer:

MSA reacts with methylamine (MA) or dimethylamine (DMA) to form stable acid-base clusters, which nucleate into particles. Key steps include:

Proton Transfer : MSA donates a proton to MA/DMA, forming ionic pairs.

Hydration : Water uptake stabilizes clusters, enabling growth beyond 2 nm.

Synergistic Effects : Ternary systems with oxalic acid enhance nucleation rates via hydrogen-bond networks.

Combined DFT calculations and mass spectrometry reveal cluster structures and energetics, with experimental validation using flow reactors and ionization techniques .

Advanced: How does methanesulfonic acid catalyze esterification, and how can selectivity be optimized?

Methodological Answer:

MSA acts as a Brønsted acid catalyst in esterification, protonating carboxylic acids to form reactive acyl intermediates. For selective esterification of non-conjugated acids:

- Use activated carbon-supported MSA to enhance surface acidity and reduce side reactions.

- Optimize molar ratios (e.g., 1:1.2 acid:alcohol) and reaction temperatures (70–100°C).

- Monitor progress via GC-MS or HPLC. Studies show >90% yield for isoamyl acetate synthesis under optimized conditions .

Advanced: How do contradictions in nucleation rate predictions arise between experimental and theoretical models?

Methodological Answer:

Discrepancies stem from:

- Hydrate Formation : Classical models often ignore MSA-water hydrates in gas-phase calculations.

- Temperature Dependence : Experimental nucleation rates increase with temperature (20–30°C), while theory predicts the opposite.

- Cluster Stability : DFT may underestimate stabilization from dipole-dipole interactions in larger clusters.

Integrated experimental-theoretical frameworks, as applied in MSA-methylamine-water systems, improve predictive accuracy by incorporating hydration dynamics .

Basic: What synthetic routes are reported for Dec-9-yn-1-ol, and how is purity validated?

Methodological Answer:

Current literature on Dec-9-yn-1-ol (CAS 17643-36-6) is limited. Preliminary data suggest:

- Synthesis : Likely via alkyne hydration or Grignard reactions, though specific protocols are not detailed in accessible studies.

- Purity Analysis : Use GC-MS or HPLC with external calibration. For related alcohols, protocols involve derivatization (e.g., silylation) to enhance detectability.

Researchers are advised to explore cross-coupling or reduction strategies and validate methods with spectral techniques (FT-IR, NMR) .

Advanced: What analytical methods characterize MSA-containing nanoparticles in atmospheric studies?

Methodological Answer:

- Mass Spectrometry : High-resolution time-of-flight (HR-ToF) MS identifies cluster stoichiometry (e.g., (MSA)₁(MA)₁(H₂O)ₙ).

- Differential Mobility Analyzers (DMAs) : Size-resolve particles (1–20 nm) to track growth dynamics.

- Quantum Calculations : DFT with ωB97X-D/6-31++G** basis sets predicts binding energies and cluster configurations.

Recent work by Xu et al. (2018) integrates these methods to study water uptake in MSA-MA nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.